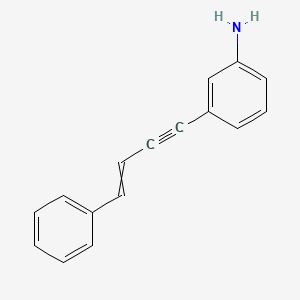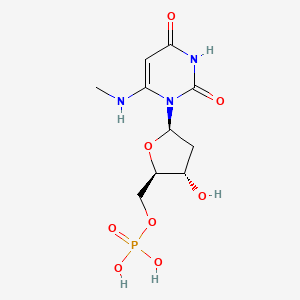
2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) is a pyrimidine nucleotide analog. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose is replaced by a hydrogen atom, and the uracil base is modified with a methylamino group at the 6th position. This compound is significant in various biochemical and pharmaceutical research fields due to its structural similarity to natural nucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Nitration: The uridine derivative undergoes nitration to introduce a nitro group at the 6th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Methylation: The amino group is methylated using methyl iodide (CH3I) to form the methylamino group.
Phosphorylation: Finally, the 5’ hydroxyl group of the ribose is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methylamino group to form corresponding oxides.
Reduction: Reduction reactions can target the phosphate group or the uracil base.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the methylamino position.
科学的研究の応用
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound serves as a probe in studying DNA replication and repair mechanisms.
Medicine: It is investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA synthesis, leading to inhibition of cell proliferation. The compound targets enzymes involved in nucleotide metabolism, such as thymidylate synthase and DNA polymerase, thereby interfering with the synthesis of thymidine triphosphate (dTTP) and subsequent DNA replication.
類似化合物との比較
Similar Compounds
2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate): Similar in structure but with a hydroxymethyl group instead of a methylamino group.
Fluorodeoxyuridylate: Contains a fluorine atom at the 5th position of the uracil base.
Uridine monophosphate: The ribose retains the hydroxyl group at the 2’ position, and the uracil base is unmodified.
Uniqueness
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with specific enzymes and nucleic acid structures, making it a valuable tool in biochemical research and therapeutic development.
特性
CAS番号 |
90015-87-5 |
|---|---|
分子式 |
C10H16N3O8P |
分子量 |
337.22 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-11-7-3-8(15)12-10(16)13(7)9-2-5(14)6(21-9)4-20-22(17,18)19/h3,5-6,9,11,14H,2,4H2,1H3,(H,12,15,16)(H2,17,18,19)/t5-,6+,9+/m0/s1 |
InChIキー |
YASUJDDTWGZGGN-CCGCGBOQSA-N |
異性体SMILES |
CNC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
正規SMILES |
CNC1=CC(=O)NC(=O)N1C2CC(C(O2)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


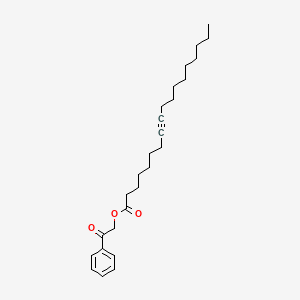
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

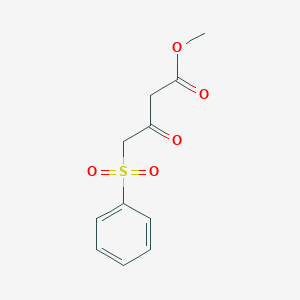
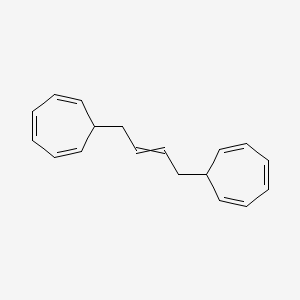
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)



![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
